molecular formula C17H18NO3D3 B602646 (R)-Etodolac-d3 CAS No. 1246815-33-7

(R)-Etodolac-d3

カタログ番号 B602646
CAS番号: 1246815-33-7
分子量: 290.38
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Etodolac-d3 is a chiral compound that has been used in a variety of scientific research applications. It is an enantiomer of etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The “d3” label indicates that the compound has been deuterated, meaning that the hydrogen atoms in the molecule have been replaced with deuterium atoms. This makes the compound a more suitable option for use in lab experiments, as the deuteration helps to reduce the risk of interference from other compounds and makes the results more reliable.

科学的研究の応用

  • Cancer Therapy and Mechanisms :

    • (R)-Etodolac has been shown to inhibit the progression of prostate cancer xenograft growth by downregulating cyclin D1 expression via the PPARgamma pathway. This effect is enhanced when combined with HER-kinase axis inhibitors (Hedvat et al., 2004).
    • In multiple myeloma, R-etodolac (SDX-101) induces cytotoxicity in drug-sensitive and drug-resistant cell lines. It targets Mcl-1 and can be synergistically combined with dexamethasone (Yasui et al., 2005).
    • A novel analog of etodolac, SDX-308, shows more potent cytotoxicity than R-etodolac against multiple myeloma cells, including those resistant to conventional therapies. It inhibits the β-catenin/TCF pathway (Yasui et al., 2007).
    • R-Etodolac decreases beta-catenin levels and inhibits the proliferation and survival of hepatoma cells (Behari et al., 2007).
  • Pharmacokinetics and Molecular Studies :

    • Spectral, DFT, and molecular docking investigations of Etodolac have been conducted to understand its properties and biological importance as a selective inhibitor of the COX enzyme (Amul et al., 2019).
    • Enantioselective analysis of etodolac in human plasma was conducted to study its pharmacokinetics and its application in clinical settings (Silva et al., 2016).
  • Drug Formulation and Delivery :

    • Formulation and evaluation of etodolac in hydrophilic gels and organogels have been studied for transdermal delivery systems. This approach aims to enhance drug solubility and bioavailability while reducing gastrointestinal side effects (Fayez et al., 2015).
  • Clinical Trials and Therapeutic Use :

    • A phase I study of R-etodolac in patients with B-cell chronic lymphocytic leukemia was conducted to determine its safety, tolerability, and therapeutic efficacy (Jensen et al., 2008).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Etodolac-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "Ethyl 2,2,3,3-tetradeuterioacetoacetate", "4-Chlorobenzoyl chloride", "Sodium hydroxide", "Sodium carbonate", "Ethyl 2,3-dihydroxybenzoate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl 2,2,3,3-tetradeuterioacetoacetate is reacted with 4-chlorobenzoyl chloride in the presence of sodium hydroxide to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-oxobutanoate.", "Step 2: The product from step 1 is treated with sodium carbonate in water to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate.", "Step 3: Ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate is reacted with ethyl 2,3-dihydroxybenzoate in the presence of sodium borohydride to form (R)-ethyl 2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoate-d3.", "Step 4: The product from step 3 is hydrolyzed with aqueous hydrochloric acid to form (R)-2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoic acid-d3.", "Step 5: The acid from step 4 is neutralized with sodium hydroxide and then treated with sodium chloride to form (R)-Etodolac-d3.", "Step 6: The final product is purified by recrystallization from acetic acid." ] }

CAS番号

1246815-33-7

製品名

(R)-Etodolac-d3

分子式

C17H18NO3D3

分子量

290.38

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

関連するCAS

87226-41-3 (unlabelled)

同義語

(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3

タグ

Etodolac Impurities

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。